molecular formula C14H14N2O2 B040881 3-amino-N-(4-methoxyphenyl)benzamide CAS No. 115175-19-4

3-amino-N-(4-methoxyphenyl)benzamide

Cat. No. B040881
M. Wt: 242.27 g/mol
InChI Key: LWJRUDWWISWNHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-amino-N-(4-methoxyphenyl)benzamide derivatives often involves multi-step chemical processes, including nitration, acylation, ammoniation, reduction, and secondary ammoniation. For instance, derivatives like 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides are synthesized through a sequence of nitration, acylation, ammoniation, reduction, and secondary ammoniation, highlighting the compound's complex synthesis pathway (Liu, Chen, Qiu, & Zhang, 2019).

Molecular Structure Analysis

The molecular structure of 3-amino-N-(4-methoxyphenyl)benzamide derivatives has been elucidated using various spectroscopic techniques, including X-ray diffraction. For example, a study on a novel derivative analyzed its structure both experimentally and theoretically, revealing it crystallizes in a triclinic system and detailing its molecular geometry using density functional theory (DFT) (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 3-amino-N-(4-methoxyphenyl)benzamide derivatives often lead to complex behaviors. For example, electrochemical oxidation studies on amino-substituted benzamide derivatives demonstrate their capacity as antioxidants, indicating significant redox behavior and the potential for creating persistent free radicals (Jovanović et al., 2020).

Physical Properties Analysis

The physical properties of 3-amino-N-(4-methoxyphenyl)benzamide derivatives, such as solubility, melting point, and crystalline form, can significantly affect their application and effectiveness. Studies have detailed the preparation and characterization of different polymorphs of these compounds, revealing their thermal behavior and stability (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the potential applications of 3-amino-N-(4-methoxyphenyl)benzamide derivatives. For instance, their interaction with DNA methyltransferase 1 and their cytotoxic activities against cancer cell lines have been explored, showcasing their therapeutic potential (El Gaafary et al., 2021).

Scientific Research Applications

Application 1: Synthesis of Drug Candidates

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .
  • Methods of Application : A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model was used to optimize reaction conditions .
  • Results or Outcomes : The compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes . The selectivity and conversion of the acylation reaction were in good agreement with the experimental results .

Application 2: Preparation of Benzamide Derivatives

  • Scientific Field : Chemical Intermediates
  • Summary of Application : Benzamides, including N-(3-Amino-4-methylphenyl)benzamide, are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
  • Methods of Application : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
  • Results or Outcomes : This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives . The advantages of this method include the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .

Application 3: Kinetics Study in Microflow System

  • Scientific Field : Chemical Engineering
  • Summary of Application : The compound is used in a kinetics study in a microflow system . This study helps to understand the reaction process and optimize the reaction conditions .
  • Methods of Application : A continuous flow microreactor system was developed to synthesize the compound and determine intrinsic reaction kinetics parameters . The established kinetic model was used to optimize reaction conditions .
  • Results or Outcomes : The compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes . The selectivity and conversion of the acylation reaction were in good agreement with the experimental results .

Application 4: Preparation of Therapeutic Agents

  • Scientific Field : Pharmaceutical Industry
  • Summary of Application : The compound is used as an intermediate product in the synthesis of therapeutic agents . It is also widely used in industries such as paper, plastic, and rubber .
  • Methods of Application : The reaction was performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
  • Results or Outcomes : This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives . The advantages of this method include the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .

Application 5: Kinetics Study in Microflow System

  • Scientific Field : Chemical Engineering
  • Summary of Application : The compound is used in a kinetics study in a microflow system . This study helps to understand the reaction process and optimize the reaction conditions .
  • Methods of Application : A continuous flow microreactor system was developed to synthesize the compound and determine intrinsic reaction kinetics parameters . The established kinetic model was used to optimize reaction conditions .
  • Results or Outcomes : The compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes . The selectivity and conversion of the acylation reaction were in good agreement with the experimental results .

Application 6: Preparation of Therapeutic Agents

  • Scientific Field : Pharmaceutical Industry
  • Summary of Application : The compound is used as an intermediate product in the synthesis of therapeutic agents . It is also widely used in industries such as paper, plastic, and rubber .
  • Methods of Application : The reaction was performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
  • Results or Outcomes : This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives . The advantages of this method include the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .

Safety And Hazards

The safety information for 3-amino-N-(4-methoxyphenyl)benzamide can be found in its Material Safety Data Sheet (MSDS) . For detailed safety and hazard information, it is recommended to refer to the MSDS .

properties

IUPAC Name

3-amino-N-(4-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(15)9-10/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJRUDWWISWNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356430
Record name 3-amino-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(4-methoxyphenyl)benzamide

CAS RN

115175-19-4
Record name 3-amino-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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